

6-Amino-2-naphthoic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Amino-2-naphthoic acid

Cat. No.: B053717

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CAS Number: 116668-47-4

This technical guide provides an in-depth overview of **6-Amino-2-naphthoic acid**, a key chemical intermediate for professionals in research, drug development, and materials science. This document outlines its chemical and physical properties, available purities, and detailed experimental protocols for its synthesis and analysis.

Core Properties and Specifications

6-Amino-2-naphthoic acid, with the chemical formula $C_{11}H_9NO_2$, is a naphthalene-based aromatic amino acid. Its structure, featuring both an amino group and a carboxylic acid group, makes it a versatile building block in organic synthesis.

Physical and Chemical Data

The fundamental properties of **6-Amino-2-naphthoic acid** are summarized below. These values are compiled from various commercial suppliers and may vary slightly based on the grade and purity of the material.

Property	Value	Reference(s)
CAS Number	116668-47-4	[1][2][3]
Molecular Formula	C ₁₁ H ₉ NO ₂	[1]
Molecular Weight	187.19 g/mol	[1]
Appearance	Beige-Green to Brown Powder/Crystal	[3]
Melting Point	206-209 °C (lit.)	
Synonyms	6-Amino-2-naphthalenecarboxylic acid	[1]
InChI Key	NZTPZUIIYNYZKT-UHFFFAOYSA-N	
SMILES	<chem>Nc1ccc2cc(ccc2c1)C(O)=O</chem>	

Purity and Commercial Availability

6-Amino-2-naphthoic acid is commercially available from various chemical suppliers in a range of purities to suit different research and development needs. The purity is typically determined by High-Performance Liquid Chromatography (HPLC).

Purity Level	Supplier Examples	Analysis Method
90%	Thermo Scientific Chemicals, Sigma-Aldrich	HPLC
≥95%	ChemScene	Not Specified
>97% (HPLC)	TCI	HPLC

Experimental Protocols

Detailed methodologies for the synthesis and purity analysis of **6-Amino-2-naphthoic acid** are provided below. These protocols are based on established chemical literature and generalized analytical methods for amino acids.

Synthesis of 6-Amino-2-naphthoic Acid via Bucherer Reaction

This protocol describes the synthesis of **6-Amino-2-naphthoic acid** from 6-Hydroxy-2-naphthoic acid, adapted from a patented industrial production method.

Materials:

- 6-Hydroxy-2-naphthoic acid
- Ammonium sulfite or Ammonium bisulfite
- 28% Aqueous ammonia
- Water
- Autoclave (pressure vessel)
- Filtration apparatus

Procedure:

- Charge a 2 L autoclave with 188.2 g (1.0 mol) of 6-hydroxy-2-naphthoic acid, 500 mL of water, 99.3 g (0.74 mol) of ammonium sulfite, and 219.2 g (3.61 mol) of 28% aqueous ammonia.
- Seal the autoclave and begin stirring the mixture.
- Raise the internal temperature to 130 °C. The pressure will increase to approximately 0.6 MPa.
- Maintain the reaction at 130 °C and 0.6 MPa for 11 hours with continuous stirring.
- After the reaction period, cool the autoclave to below 5 °C.
- Once cooled, carefully open the autoclave and filter the crystalline product at the same low temperature.

- Dry the collected crystals to obtain **6-amino-2-naphthoic acid**. The expected product is a slightly yellowish-white crystalline solid.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

As specific HPLC protocols for **6-Amino-2-naphthoic acid** are not readily available in public literature, this section provides a general method for the analysis of aromatic amino acids, which can be optimized for this specific compound. Pre-column derivatization is often employed to enhance the detectability of amino acids.

1. Derivatization (Example using a Naphthoic Acid-based reagent): This hypothetical derivatization leverages a reagent structurally similar to the analyte for fluorescence tagging.

- Reagent Preparation: Prepare an activated N-hydroxysuccinimide (NHS) ester of a fluorescent naphthoic acid derivative in an anhydrous solvent like DMF.
- Sample Preparation: Dissolve a precisely weighed sample of **6-Amino-2-naphthoic acid** in a suitable buffer (e.g., sodium borate buffer, pH 8.5).
- Reaction: Add the NHS-ester reagent solution to the sample solution. Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to form the fluorescently tagged derivative.
- Quenching: Quench any unreacted reagent with a small primary amine like glycine.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B and gradually increase it over the run time (e.g., 20% to 80% B over 20 minutes).

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: Fluorescence detector, with excitation and emission wavelengths optimized for the specific fluorescent tag used.
- Injection Volume: 10 µL.

Data Analysis: The purity is calculated by determining the area percentage of the main peak corresponding to the derivatized **6-Amino-2-naphthoic acid** relative to the total area of all detected peaks.

Purity Assay by Titration (Sørensen Formol Titration)

This method is a classic assay for determining the concentration of amino acids. It involves blocking the basic amino group with formaldehyde, which allows the carboxylic acid group to be titrated with a standard base.

Materials:

- **6-Amino-2-naphthoic acid** sample
- Standardized 0.1 N Sodium Hydroxide (NaOH) solution
- Neutral formaldehyde solution (37% formaldehyde adjusted to pH 7.0 with dilute NaOH)
- Phenolphthalein indicator
- Burette, pipette, and conical flasks

Procedure:

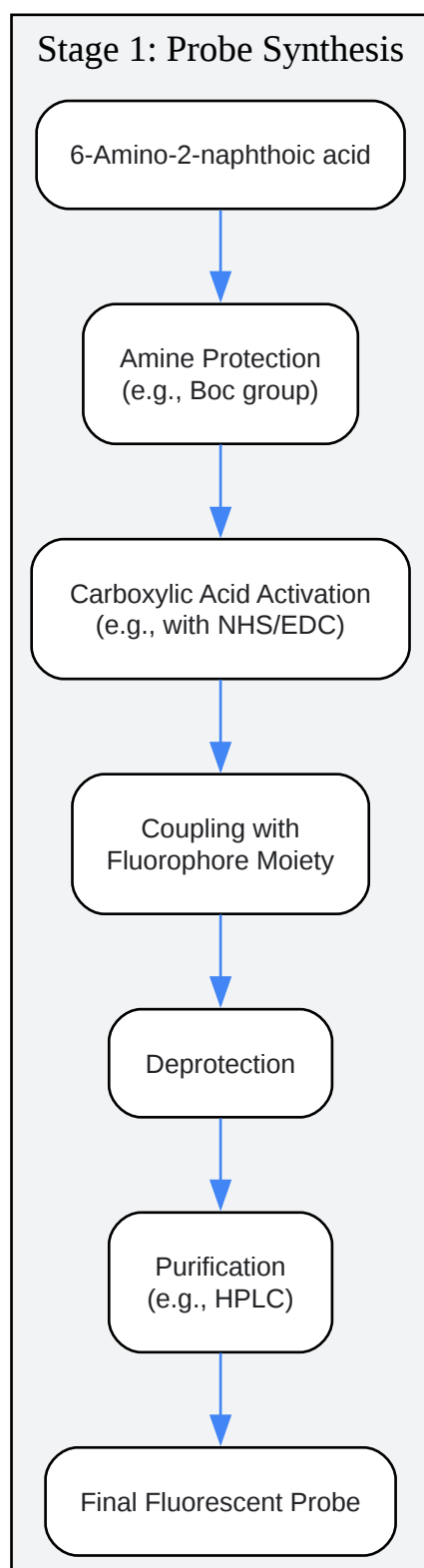
- Accurately weigh and dissolve a known amount of **6-Amino-2-naphthoic acid** in a known volume of distilled water to prepare the sample solution.
- Pipette a precise volume (e.g., 20 mL) of the sample solution into a conical flask.
- Add 2-3 drops of phenolphthalein indicator. The solution should remain colorless.

- Titrate with the standardized 0.1 N NaOH solution until a faint, persistent pink color appears. This step neutralizes any pre-existing acidity. Record this initial volume.
- Add a measured volume (e.g., 10 mL) of the neutral formaldehyde solution to the flask. The pink color will disappear as the formaldehyde reacts with the amino group, making the solution acidic again.
- Continue the titration with the 0.1 N NaOH solution until the faint pink endpoint is reached again. Record the volume of NaOH added in this second step.
- The volume of NaOH used in the second titration corresponds to the amount of carboxylic acid in the amino acid sample.

Calculation: The purity of the **6-Amino-2-naphthoic acid** can be calculated based on the volume of NaOH used in the second titration, its concentration, and the initial mass of the sample.

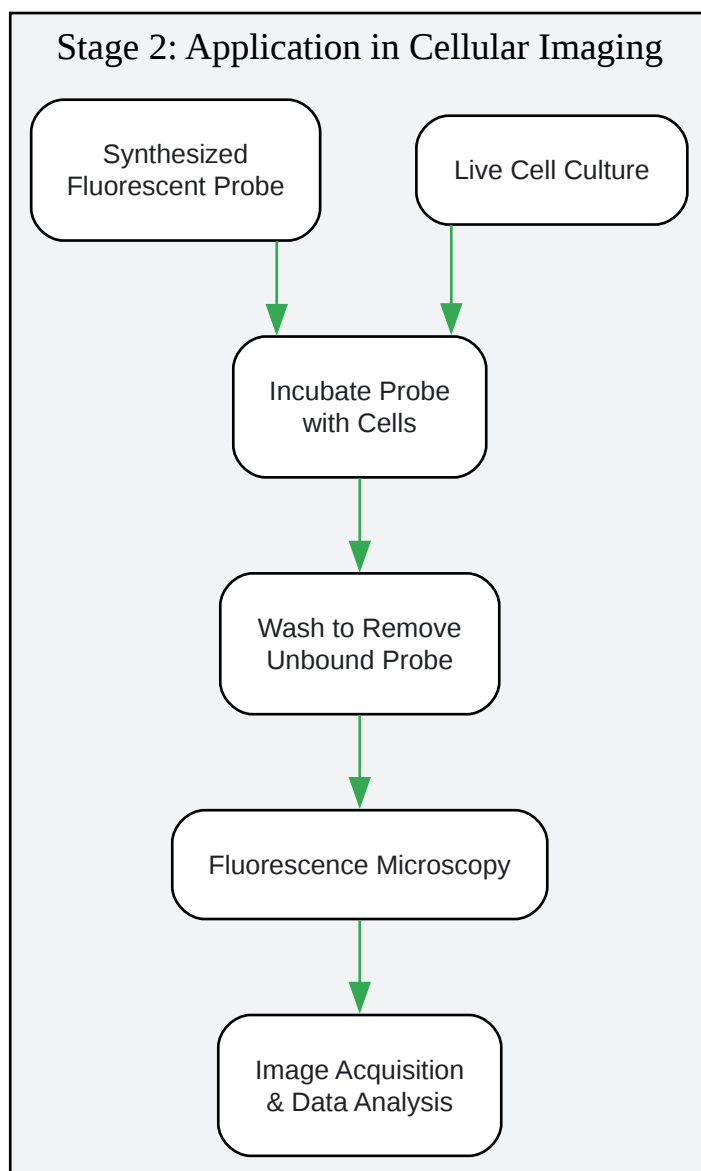
Application Workflow: Synthesis of a Fluorescent Probe

While **6-Amino-2-naphthoic acid** is not directly implicated in a specific, well-defined signaling pathway, its structural backbone is highly valuable for creating functional molecules. One key application is in the synthesis of fluorescent probes for biological imaging. The following diagrams illustrate the logical workflow for this process.



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Caption: Workflow for synthesizing a fluorescent probe from **6-Amino-2-naphthoic acid**.



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Caption: Experimental workflow for utilizing the synthesized probe in live-cell imaging.

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